3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Description
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS: 188240-63-3, C₉H₉BrO₂S, MW: 261.14 g/mol) is a bicyclic thiophene derivative featuring a bromine substituent at position 3 and a carboxylic acid group at position 1 (Figure 1). The tetrahydrobenzo[c]thiophene core confers rigidity and planar aromaticity, while the bromine atom enhances electrophilic reactivity, making it a versatile building block for pharmaceutical and materials chemistry . The compound is commercially available in high purity (≥95%) from suppliers like BLDpharm, though discontinuation notices from CymitQuimica suggest fluctuating supply .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYDYFYADFBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC(=C2C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[c]thiophenes exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies suggest that its derivatives can mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings point towards possible applications in treating conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various bioactive compounds through functionalization reactions:
- Synthesis of Heterocycles : The compound can be transformed into other heterocyclic systems through cyclization reactions.
- Building Block for Pharmaceuticals : Its unique structure allows it to act as a building block for designing new pharmaceutical agents.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of tetrahydrobenzo[c]thiophene derivatives. The research highlighted that the introduction of bromine at the 3-position significantly enhanced the cytotoxicity against breast cancer cell lines compared to unsubstituted analogs .
Case Study 2: Neuroprotection
In another investigation published in Neuroscience Letters, researchers examined the neuroprotective effects of substituted benzo[c]thiophenes, including 3-bromo derivatives. The study found that these compounds were effective in reducing neuronal death induced by oxidative stress in vitro .
Market Availability and Pricing
The compound is commercially available from various suppliers with prices varying based on purity and quantity:
| Supplier | Catalog Number | Quantity | Price |
|---|---|---|---|
| Alichem | 188240633 | 250 mg | $646.37 |
| Chemenu | CM156654 | 1 g | $830 |
| Crysdot | CD11177310 | 1 g | $880 |
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS No. 188240-63-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C9H9BrO2S
- Molecular Weight : 261.14 g/mol
- Structure : The compound features a brominated tetrahydrobenzo[c]thiophene core with a carboxylic acid functional group.
Biological Activities
The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings related to its biological effects:
Synthesis Methods
The synthesis of this compound can be performed through several methods. A notable approach involves the bromination of tetrahydrobenzo[c]thiophene followed by carboxylation:
- Bromination : Tetrahydrobenzo[c]thiophene is treated with bromine to introduce the bromine substituent at the 3-position.
- Carboxylation : The brominated compound undergoes carboxylation using carbon dioxide in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various heterocyclic compounds, this compound showed significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 30 µM). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antibacterial Effects
Research investigating the antibacterial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains .
Case Study 3: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated tetrahydrobenzo[b]thiophene derivatives are often prepared using succinic anhydride in dry dichloromethane (CH₂Cl₂), followed by purification via reverse-phase HPLC with acetonitrile (MeCN):water gradients . Key steps include refluxing intermediates with sodium hydroxide to hydrolyze ester groups, followed by acidification to isolate the carboxylic acid. Yield optimization (65–78%) requires precise stoichiometric control of reagents like succinic anhydride and monitoring reaction times (e.g., 6 hours at 80°C) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for aromatic protons at δ 7.2–7.8 ppm and carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretches at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight and purity (>95%) via exact mass matching .
- Melting Point Analysis : Used for batch consistency (e.g., 214–217°C for carboxylic acid derivatives) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or hydrogen bonding. For instance, intermolecular O–H···O hydrogen bonds in carboxylic acid dimers (observed in X-ray crystallography) can shift proton signals. To resolve conflicts:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare experimental data with computational simulations (DFT) for optimized geometries .
- Use X-ray diffraction (as in ) to validate crystal packing effects on spectral properties .
Q. What strategies are effective for optimizing Suzuki-Miyaura coupling reactions involving this brominated thiophene scaffold?
- Methodological Answer : Key parameters include:
- Catalyst Selection : Use Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) for aryl-bromide couplings, as demonstrated in analogous thiophene systems .
- Solvent System : Employ toluene/water mixtures with Na₂CO₃ as a base to enhance solubility and reaction efficiency.
- Temperature Control : Reactions typically proceed at 80–100°C under inert atmospheres to prevent debromination.
- Purification : Column chromatography with silica gel or preparative HPLC ensures removal of palladium residues and unreacted boronic acids .
Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The bromine atom acts as a directing group, deactivating the aromatic ring toward electrophiles. Experimental studies on similar bromothiophenes show:
- Regioselectivity : Electrophiles (e.g., nitronium ions) preferentially attack the para position relative to bromine.
- Kinetic Studies : Monitor reaction progress via in situ UV-Vis spectroscopy to determine rate constants under varying conditions (pH, solvent polarity) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points for derivatives of this compound?
- Methodological Answer : Variations in melting points (e.g., 204–208°C vs. 214–217°C for similar derivatives) may stem from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
- Purity Differences : Re-crystallize samples from solvents like ethyl acetate/toluene and re-analyze via HPLC .
- Crystallization Conditions : Slow evaporation vs. rapid cooling can yield distinct crystal habits, as shown in for related benzoic acids .
Experimental Design Considerations
Q. What safety protocols are critical when handling brominated tetrahydrobenzo[c]thiophene derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal .
Structural Analogues and Functionalization
Q. How can the carboxylic acid group be functionalized for targeted bioactivity studies?
- Methodological Answer : Common derivatization approaches include:
- Esterification : React with ethanol/H₂SO₄ to form ethyl esters (e.g., Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido derivatives) for improved membrane permeability .
- Amide Formation : Use EDC/HOBt coupling with amines to generate amides for SAR studies.
- Metal Coordination : Explore coordination complexes with transition metals (e.g., Cu²⁺) to enhance antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
